Simonsinol

Overview

Description

Scientific Research Applications

Anti-Inflammatory Effects

Simonsinol, a natural sesqui-neolignan isolated from the bark of Illicium simonsii, exhibits significant anti-inflammatory activity. In a study involving lipopolysaccharide (LPS)-stimulated murine macrophages (RAW264.7 cells), this compound was shown to reduce the production of nitric oxide (NO), tumor necrosis factor α (TNF-α), and interleukin 6 (IL-6). This effect is mediated through the inactivation of the nuclear transcription factor kappa-B (NF-κB) signaling pathway (Li, Pan, Ning, & Fu, 2020).

Discovery and Structural Elucidation

This compound was first discovered as a new triphenyl-type sesquineolignan from the bark of Illicium simonsii. Its structure was determined based on detailed analysis of 1H- and 13C-NMR spectra. This discovery highlights the potential of this compound for further pharmacological and therapeutic research (Kouno, Iwamoto, Kameda, Tanaka, & Yang, 1994).

Acetylcholinesterase Inhibition

Chemical investigation of Illicium simonsii led to the isolation of various compounds including this compound, which exhibited moderate inhibitory activity against acetylcholinesterase. This property is significant for potential applications in treating conditions like Alzheimer's disease (Dong, Liu, Li, Guan, Luo, & Wang, 2013).

Mechanism of Action

Target of Action

Simonsinol, a natural sesqui-neolignan, primarily targets the nuclear transcription factor kappa-B (NF-κB) signaling pathway . This pathway plays a crucial role in regulating the immune response to infection and is associated with inflammatory responses.

Mode of Action

This compound interacts with its target, the NF-κB signaling pathway, by inhibiting the phosphorylation of the alpha inhibitor of NF-κB (IκBα) . This interaction results in the inactivation of the NF-κB signaling pathway, thereby reducing the transcription of inducible nitric oxide synthase (iNOS), tumor necrosis factor α (TNF-α), and interleukin 6 (IL-6) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NF-κB signaling pathway. The inactivation of this pathway leads to downstream effects such as the reduction of nitric oxide (NO), TNF-α, and IL-6 production in lipopolysaccharide (LPS)-stimulated murine macrophages RAW264.7 cells .

Pharmacokinetics

Its impact on bioavailability is inferred from its observed biological effects in cell models .

Result of Action

The action of this compound results in significant molecular and cellular effects. It antagonizes the effect of LPS on morphological changes of RAW264.7 cells and decreases the production of NO, TNF-α, and IL-6 in LPS-stimulated RAW264.7 cells . These results demonstrate that this compound could inhibit the inflammation response in LPS-stimulated RAW264.7 cells .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Simonsinol interacts with various enzymes, proteins, and other biomolecules. The syntheses of this compound are based upon a phosphonium ylide-mediated cascade reaction and upon natural product isomerization reactions .

Cellular Effects

This compound has been shown to have anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated murine macrophages RAW264.7 cells . It influences cell function by decreasing the production of nitric oxide (NO), tumor necrosis factor α (TNF-α), and interleukin 6 (IL-6) in LPS-stimulated RAW264.7 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by downregulating the transcription of inducible nitric oxide synthase (iNOS), TNF-α, and IL-6 . It also inhibits the phosphorylation of the alpha inhibitor of NF-κB (IκBα) .

properties

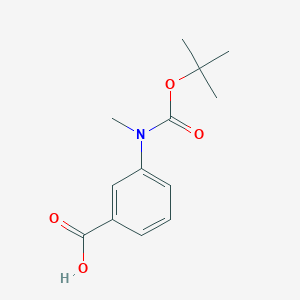

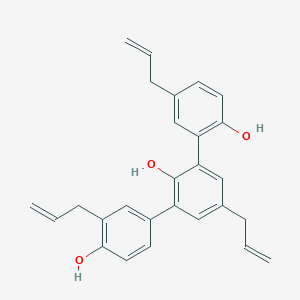

IUPAC Name |

2-(2-hydroxy-5-prop-2-enylphenyl)-6-(4-hydroxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O3/c1-4-7-18-10-12-26(29)23(14-18)24-16-19(8-5-2)15-22(27(24)30)20-11-13-25(28)21(17-20)9-6-3/h4-6,10-17,28-30H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAERQKZGOCHVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)O)C2=CC(=CC(=C2O)C3=CC(=C(C=C3)O)CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Simonsinol in reducing inflammation?

A: this compound exhibits its anti-inflammatory effects by targeting the NF-κB signaling pathway. [] Specifically, this compound inhibits the phosphorylation of IκBα, an inhibitor protein that normally sequesters NF-κB in the cytoplasm. [] This inhibition prevents the degradation of IκBα and the subsequent translocation of NF-κB into the nucleus, effectively blocking the transcription of pro-inflammatory genes like iNOS, TNF-α, and IL-6. []

Q2: What is the structural classification of this compound and where was it first discovered?

A: this compound is classified as a triphenyl-type sesquineolignan. [] It was first isolated and identified from the bark of the Illicium simonsii plant. []

Q3: How does this compound affect the production of inflammatory mediators in LPS-stimulated macrophages?

A: In LPS-stimulated RAW264.7 macrophages, this compound demonstrably reduces the production of key inflammatory mediators: nitric oxide (NO), tumor necrosis factor α (TNF-α), and interleukin 6 (IL-6). [] This reduction is observed at both the protein and mRNA levels, indicating this compound's ability to suppress the expression of genes encoding these inflammatory mediators. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B182499.png)

![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B182506.png)

![2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B182520.png)